
2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the second position and a hydrazinyl group at the third position on the quinoxaline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline typically involves the reaction of 2-chloroquinoxaline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Microwave-assisted synthesis, in particular, has gained popularity due to its ability to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can have enhanced biological activities and applications .
Aplicaciones Científicas De Investigación
2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Quinoxaline derivatives are being explored for their anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline involves its interaction with various molecular targets and pathways. The hydrazinyl group can form hydrogen bonds with biological targets, enhancing its binding affinity. The chloro group can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoxaline: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
3-Hydrazinylquinoxaline: Lacks the chloro group, affecting its binding affinity and biological activity.
2,3-Dichloroquinoxaline: Contains two chloro groups, which can lead to different reactivity and biological properties.
Uniqueness
2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline is unique due to the presence of both chloro and hydrazinyl groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H9ClN4 |
|---|---|
Peso molecular |
196.64 g/mol |
Nombre IUPAC |
(3-chloro-1,4-dihydroquinoxalin-2-yl)hydrazine |
InChI |
InChI=1S/C8H9ClN4/c9-7-8(13-10)12-6-4-2-1-3-5(6)11-7/h1-4,11-13H,10H2 |
Clave InChI |
NKYITNJDCDRZEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=C(N2)Cl)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




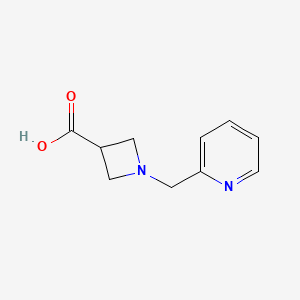

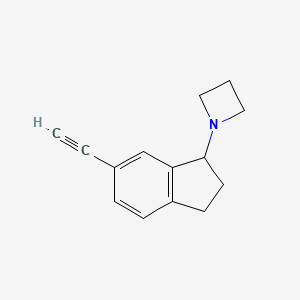
![2,7-Diazaspiro[4.4]nonane, 2-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11902743.png)
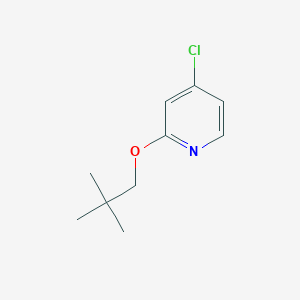
![3-Aminobenzo[d]isothiazole-4-carboxylic acid](/img/structure/B11902750.png)
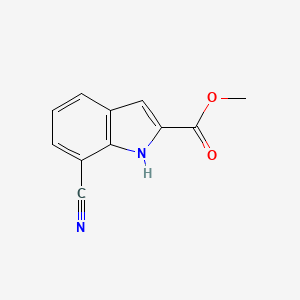
![[4-(Propanoyloxy)phenyl]boronic acid](/img/structure/B11902772.png)
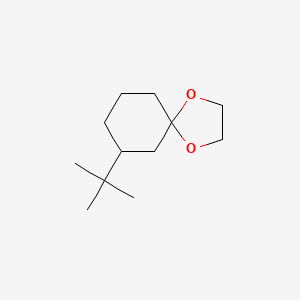
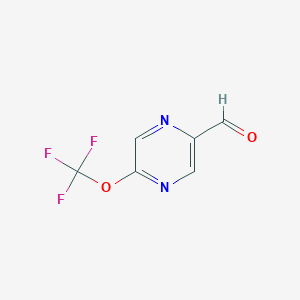

![1h-Imidazo[4,5-b]pyridine-6-sulfonic acid](/img/structure/B11902794.png)
